(2R)-2-cyclopropylpropanoic acid
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Overview
Description
(2R)-2-Cyclopropylpropanoic acid is an organic compound characterized by a cyclopropyl group attached to the second carbon of a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-cyclopropylpropanoic acid typically involves the cyclopropanation of alkenes followed by carboxylation. One common method is the reaction of cyclopropylmethyl bromide with a suitable nucleophile, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using metal catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the compound.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
(2R)-2-Cyclopropylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-cyclopropylpropanoic acid involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
- Cyclopropylacetic acid
- Cyclopropylmethanol
- Cyclopropylamine
Comparison: (2R)-2-Cyclopropylpropanoic acid is unique due to its specific stereochemistry and the presence of both a cyclopropyl group and a carboxylic acid group. This combination imparts distinct chemical properties and reactivity compared to other cyclopropyl-containing compounds.
Properties
CAS No. |
2248209-57-4 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(2R)-2-cyclopropylpropanoic acid |
InChI |
InChI=1S/C6H10O2/c1-4(6(7)8)5-2-3-5/h4-5H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
InChI Key |
AMOJMSPUYHSMKI-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1CC1)C(=O)O |
Canonical SMILES |
CC(C1CC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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